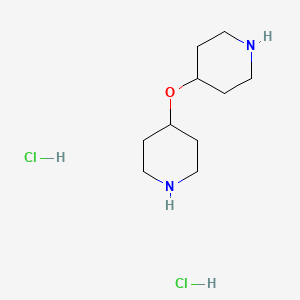

4,4'-Oxydipiperidine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-yloxypiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h9-12H,1-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDOHOQOYOVXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Oxydipiperidine Dihydrochloride

Established Synthetic Routes

Established methods for the synthesis of 4,4'-Oxydipiperidine (B8099310) primarily revolve around the formation of the ether bond from piperidine (B6355638) precursors. While various starting materials can be conceptualized, the most practical and reported routes involve the use of 4-hydroxypiperidine (B117109).

Reaction of Piperazine with Diethyl Carbonate and Hydrogen Chloride Gas

The proposed reaction of piperazine with diethyl carbonate is not a conventional or chemically plausible route for the synthesis of 4,4'-Oxydipiperidine. The reaction of a secondary amine like piperazine with diethyl carbonate would typically lead to the formation of carbamates or N-alkylated products, rather than the formation of a C-O-C ether linkage between two separate piperidine rings derived from piperazine. The piperazine ring itself is a six-membered heterocycle containing two nitrogen atoms and does not readily undergo ring-opening and rearrangement to form two piperidine rings under these conditions. Subsequent treatment with hydrogen chloride gas would protonate the basic nitrogen atoms, but it would not facilitate the desired ether formation. Therefore, this hypothetical route is not considered a viable method for the production of 4,4'-Oxydipiperidine.

Alternative Precursors and Reaction Conditions

A more established and chemically sound approach to the synthesis of 4,4'-Oxydipiperidine involves the acid-catalyzed dehydration of 4-hydroxypiperidine. This reaction is a classical method for the formation of symmetrical ethers from alcohols. In this process, two molecules of 4-hydroxypiperidine condense, with the elimination of a water molecule, to form the desired ether linkage.

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, at elevated temperatures. The acid protonates the hydroxyl group of one 4-hydroxypiperidine molecule, converting it into a good leaving group (water). The second molecule of 4-hydroxypiperidine then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group and displacing the water molecule to form the ether bond.

Reaction Scheme:

2 x (C₅H₁₀NOH) + H⁺ → (C₅H₁₀N)₂O + H₂O + H⁺

The reaction conditions, such as temperature and catalyst concentration, are crucial for optimizing the yield of the desired ether and minimizing side reactions. A potential side reaction is the elimination of water from a single molecule of 4-hydroxypiperidine to form an alkene, although this is less favored for cyclic alcohols under these conditions.

| Parameter | Condition | Outcome |

| Starting Material | 4-Hydroxypiperidine | Precursor for both piperidine rings |

| Catalyst | Concentrated Sulfuric Acid | Protonates the hydroxyl group |

| Temperature | 140-160 °C | Promotes dehydration and ether formation |

| Product | 4,4'-Oxydipiperidine | Symmetrical ether |

Following the formation of the free base, 4,4'-Oxydipiperidine, it is converted to its dihydrochloride (B599025) salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol or ethanol. This results in the precipitation of the stable, crystalline 4,4'-Oxydipiperidine dihydrochloride. A patent for a preparation method of a similar compound, 4,4-difluoropiperidine hydrochloride, describes a final step of introducing hydrogen chloride gas to form the hydrochloride salt google.com.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysis can be conceptually applied to the synthesis of 4,4'-Oxydipiperidine.

Homogeneous Catalysis for Piperidine Ring Formation

While the piperidine ring in the case of 4,4'-Oxydipiperidine synthesis is typically pre-formed in the starting material (4-hydroxypiperidine), homogeneous catalysis is extensively used in the broader context of piperidine synthesis. For instance, various transition metal complexes are employed to catalyze cyclization reactions to form the piperidine ring from acyclic precursors. These methods, however, are not directly applicable to the ether formation step in the synthesis of 4,4'-Oxydipiperidine from 4-hydroxypiperidine.

In the context of the etherification step, homogeneous acid catalysis, as described in the established synthetic route, is the most direct application. The use of soluble acids ensures uniform catalytic activity throughout the reaction medium.

Heterogeneous Catalysis for Functionalization

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. For the etherification of alcohols, solid acid catalysts can be employed as an alternative to homogeneous acids. Materials such as acidic zeolites, ion-exchange resins, or metal oxides can catalyze the dehydration of 4-hydroxypiperidine. These catalysts provide acidic sites on their surface that can protonate the hydroxyl group and facilitate the subsequent nucleophilic attack.

The use of a heterogeneous catalyst could simplify the work-up procedure, as the catalyst can be removed by simple filtration. This approach can also lead to cleaner reaction profiles and reduced waste generation.

| Catalyst Type | Example | Potential Advantage |

| Homogeneous | Sulfuric Acid | High catalytic activity |

| Heterogeneous | Acidic Zeolite | Ease of separation and reusability |

| Heterogeneous | Ion-Exchange Resin | Mild reaction conditions |

Optimization of Synthetic Pathways

The optimization of the synthetic pathway for this compound is crucial for achieving high yield, purity, and cost-effectiveness. Key parameters that can be optimized include reaction temperature, catalyst loading, reaction time, and purification methods.

For the acid-catalyzed dehydration of 4-hydroxypiperidine, a systematic study of the reaction temperature can be performed to find the optimal balance between reaction rate and the formation of byproducts. Lowering the temperature may decrease the rate but could improve selectivity, while higher temperatures might lead to decomposition.

The concentration of the acid catalyst is another critical factor. A higher catalyst loading can increase the reaction rate but may also promote side reactions. Therefore, finding the minimum effective catalyst concentration is desirable.

The purification of this compound is also a critical step for obtaining a high-purity product. Recrystallization from a suitable solvent system is a common method to remove impurities. The choice of solvent is important to ensure good recovery of the pure product. A patent for a similar compound suggests purification of the final hydrochloride salt by dispersing and pulping in a solvent like acetone followed by filtration google.com.

Table of Optimization Parameters:

| Parameter | Range/Variables | Goal |

| Temperature | 120-180 °C | Maximize yield, minimize byproducts |

| Catalyst Loading | 0.1-1.0 equivalents | Achieve efficient conversion with minimal side reactions |

| Reaction Time | 2-24 hours | Ensure complete reaction without product degradation |

| Purification Method | Recrystallization, Washing | Obtain high-purity crystalline product |

By carefully optimizing these parameters, a robust and efficient process for the synthesis of high-purity this compound can be developed.

Yield Enhancement Strategies

Optimizing the yield of this compound synthesis involves a multifaceted approach, focusing on reaction conditions, catalyst selection, and process optimization. While specific data on yield enhancement for this exact molecule is not extensively detailed in the public domain, general principles for the synthesis of piperidine derivatives can be applied.

Another approach to enhance yield is through the use of one-pot synthesis or tandem reactions. These methods reduce the number of intermediate purification steps, which can lead to significant material loss. For example, a one-pot process combining hydrogenation and functionalization can make the synthesis more efficient and cost-effective. nih.gov

In the context of multi-component reactions (MCRs) for constructing piperidine rings, the choice of base can also be critical. For instance, in the intramolecular aza-Michael reaction (IMAMR) for synthesizing 2,6-trans-piperidines, cesium carbonate has demonstrated good results, although its poor solubility can be a challenge for large-scale production. nih.gov

Table 1: Factors Influencing Yield in Piperidine Synthesis

| Factor | Description | Potential Impact on Yield |

| Catalyst | Choice of metal and support for hydrogenation. | High selectivity and conversion rates. |

| Reaction Conditions | Temperature, pressure, and reaction time. | Optimization can lead to higher product formation and fewer side reactions. |

| Solvent | Polarity and solubility of reactants and products. | Can influence reaction kinetics and equilibrium. |

| Base | In base-catalyzed reactions. | Can affect reaction rate and selectivity. |

| Process | One-pot vs. multi-step synthesis. | Reduces material loss from intermediate purification. |

Stereochemical Control in Analogous Piperidine Architectures

Stereochemistry is a critical aspect in the synthesis of many piperidine-containing compounds, as different stereoisomers can exhibit vastly different biological activities. While 4,4'-Oxydipiperidine itself is achiral, the principles of stereochemical control are vital when synthesizing its substituted analogs or other complex piperidine architectures.

Several strategies have been developed to control the stereochemistry during piperidine ring formation. Diastereoselective reductive cyclization of amino acetals, prepared through a nitro-Mannich reaction, is one such method. nih.gov The stereochemistry of the piperidine ring is established during the initial Mannich reaction and is maintained throughout the subsequent reductive cyclization. nih.gov

Another powerful technique is the use of chiral auxiliaries or catalysts. For instance, carbene-catalyzed intramolecular aza-Michael reactions have been shown to achieve good enantioselectivity and higher yields compared to base-only reactions. nih.gov Furthermore, chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, offer a highly efficient route to stereo-enriched piperidines. A key step in one such method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

Hydrogen-borrowing catalysis is another sophisticated method that enables the stereoselective synthesis of substituted piperidines. This approach involves two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov

Table 2: Methods for Stereochemical Control in Piperidine Synthesis

| Method | Description | Key Features |

| Diastereoselective Reductive Cyclization | Utilizes a nitro-Mannich reaction followed by cyclization. | Stereochemistry is set in the initial step and retained. nih.gov |

| Chiral Catalysis | Employs chiral catalysts, such as NHC-catalysts. | Achieves good enantioselectivity and yields. nih.gov |

| Chemo-enzymatic Synthesis | Combines chemical reactions with biocatalysis. | High enantio- and regio-selectivity under mild conditions. nih.gov |

| Hydrogen-Borrowing Catalysis | Iridium(III)-catalyzed cascade reactions. | Enables stereoselective formation of multiple C-N bonds. nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent Selection and Reduction

Solvent selection is a critical aspect of green chemistry as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, renewable, and has a low environmental impact.

For piperidine synthesis, water has been explored as a green solvent. For example, certain pyridine (B92270) hydrogenations can be carried out in water using a heterogeneous cobalt catalyst. nih.gov Ethanol is another environmentally preferable solvent as it can be derived from renewable resources and is less toxic than methanol. ajgreenchem.com Kinetic studies on the synthesis of substituted piperidines have shown that ethanol can accelerate the reaction rate compared to methanol. ajgreenchem.com

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org Reactions with high atom economy are desirable as they generate less waste.

To improve the atom economy in the synthesis of piperidine derivatives, chemists often favor addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. For example, the Diels-Alder reaction, which can be used to form six-membered rings, is a classic example of a 100% atom-economical reaction.

In the context of this compound synthesis, a focus on reaction design that maximizes the incorporation of all reactant atoms into the final product is crucial. This involves carefully selecting synthetic routes that avoid the use of stoichiometric reagents and protecting groups, which contribute to waste. Catalytic approaches are generally preferred as catalysts are used in small amounts and can be recycled.

Minimizing waste also involves considering the entire lifecycle of the process, from the sourcing of raw materials to the disposal of byproducts. The development of continuous flow processes can also contribute to waste minimization by allowing for better control over reaction parameters and reducing the need for large-scale batch processing.

Table 3: Green Chemistry Considerations in Piperidine Synthesis

| Principle | Application in Piperidine Synthesis | Example |

| Safer Solvents | Use of water or bio-based solvents like ethanol. | Hydrogenation of pyridines in water. nih.gov |

| Solvent Reduction | Performing reactions under solvent-free conditions. | Solvent-free synthesis of piperidones. nih.gov |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms. | Utilizing addition reactions like the Diels-Alder reaction. |

| Catalysis | Using catalytic instead of stoichiometric reagents. | Heterogeneous cobalt catalysts for hydrogenation. nih.gov |

| Waste Prevention | Designing syntheses to minimize byproduct formation. | One-pot synthesis to reduce intermediate waste. nih.gov |

Chemical Reactivity and Transformation of 4,4 Oxydipiperidine Dihydrochloride

Reactivity of the Piperidine (B6355638) Nitrogens

The lone pair of electrons on the nitrogen atoms of the piperidine rings in the free base form are nucleophilic, making them susceptible to reactions with a variety of electrophiles.

The introduction of alkyl groups onto the piperidine nitrogens is a fundamental transformation. This reaction, a type of nucleophilic substitution, typically involves the deprotonation of the secondary amine to enhance its nucleophilicity, followed by a reaction with an alkyl halide. youtube.com For 4,4'-Oxydipiperidine (B8099310), which is supplied as a dihydrochloride (B599025) salt, an initial neutralization step with a suitable base is required to generate the free amine before alkylation can proceed.

The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of an alkylating agent, displacing a leaving group (e.g., a halide). The reaction can be carried out to achieve mono- or di-alkylation on the two piperidine rings, depending on the stoichiometry of the reagents used. A variety of alkylating agents can be employed, leading to a diverse range of substituted products.

| Alkylating Agent | Product Structure (Illustrative) | Reaction Type |

| Methyl Iodide | N,N'-dimethyl-4,4'-oxydipiperidine | SN2 |

| Benzyl (B1604629) Bromide | N,N'-dibenzyl-4,4'-oxydipiperidine | SN2 |

| Ethyl Bromoacetate | Diethyl 2,2'-(4,4'-oxybis(piperidine-4,1-diyl))diacetate | SN2 |

N-acylation is a common method to form amides by reacting the piperidine nitrogens with acylating agents such as acyl chlorides or acid anhydrides. semanticscholar.org This reaction is valuable for introducing carbonyl functionalities, which can alter the compound's properties or serve as a handle for further synthetic transformations. As with N-alkylation, the reaction is performed on the free base form of 4,4'-Oxydipiperidine. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. In cases where carboxylic acids are used directly, coupling agents like carbodiimides are often required to activate the carboxyl group. researchgate.net

| Acylating Agent | Coupling Agent (if needed) | Product Class |

| Acetyl Chloride | Not required | Diamide |

| Benzoyl Chloride | Not required | Diamide |

| Acetic Anhydride | Not required | Diamide |

| Benzoic Acid | Carbodiimide (e.g., DCC, EDC) | Diamide |

The existence of 4,4'-Oxydipiperidine as a dihydrochloride salt highlights the basic nature of the piperidine nitrogens. bldpharm.comchemscene.com These nitrogens readily accept protons from acids to form ammonium (B1175870) salts. The dihydrochloride salt can be converted to the free base by treatment with a stoichiometric amount of a suitable base, such as sodium hydroxide (B78521) or an organic amine like triethylamine. This acid-base chemistry is fundamental to its handling and reactivity.

Furthermore, it is theoretically possible to perform a salt exchange (anion metathesis) reaction. By dissolving the dihydrochloride salt and adding a salt of a different acid with a counterion that forms an insoluble precipitate with chloride (e.g., a silver salt), the chloride anions could be exchanged for other anions, such as bromide, iodide, or acetate.

Reactions Involving the Ring Carbons

While reactions at the nitrogen atoms are more common, the carbon skeleton of the piperidine rings can also potentially undergo transformations.

Direct functionalization of the C-H bonds on the piperidine rings of 4,4'-Oxydipiperidine is challenging due to their generally unreactive nature. Specific literature detailing the selective functionalization at positions peripheral to the nitrogen and oxygen atoms of this particular compound is not widely available. Such transformations would likely require advanced synthetic methods, possibly involving directed metalation or radical-based reactions, which are beyond the typical reactivity profile of simple saturated heterocycles.

The piperidine ring system can theoretically undergo skeletal rearrangements, leading to either larger or smaller ring systems, although no specific examples for 4,4'-Oxydipiperidine are prominently documented. General synthetic methods exist for such transformations on piperidine scaffolds.

Ring Contraction: One potential pathway for ring contraction of N-H piperidines involves an oxidative rearrangement. For instance, treatment with a hypervalent iodine reagent like PhI(OAc)₂ can lead to the formation of an iminium ion intermediate, which can rearrange to form a pyrrolidine (B122466) derivative. researchgate.net This process effectively converts the six-membered piperidine ring into a five-membered pyrrolidine ring.

Ring Expansion: Ring expansion reactions often proceed through carbocation intermediates adjacent to the ring. masterorganicchemistry.com For example, a Tiffeneau–Demjanov-type rearrangement could potentially be adapted. This would involve creating a leaving group on a carbon exocyclic to the ring, whose departure would generate a carbocation that triggers the migration of a C-C bond within the ring, expanding it by one carbon. wikipedia.org Reagents like diethylaminosulfur trifluoride (DAST) have also been shown to induce ring expansion in certain cyclic systems, particularly those containing vicinal amino alcohol or epoxy alcohol functionalities. arkat-usa.org

Reactivity of the Ether Linkage

The central structural feature of 4,4'-Oxydipiperidine dihydrochloride, aside from the two piperidine rings, is the ether linkage. The reactivity of this C-O-C bond is a key determinant of the molecule's chemical behavior.

Cleavage Reactions

Ether linkages are generally characterized by their high chemical stability and resistance to cleavage. wikipedia.org However, under stringent acidic conditions, the ether bond of 4,4'-Oxydipiperidine can be expected to undergo cleavage. This reaction is typically acid-catalyzed and proceeds via nucleophilic substitution. wikipedia.org The specific mechanism, either SN1 or SN2, is dependent on the structure of the ether and the reaction conditions. youtube.com

For a secondary ether like 4,4'-Oxydipiperidine, the reaction would be initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). youtube.com Subsequently, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms. Given that the carbons are secondary, the reaction could potentially proceed through a mixture of SN1 and SN2 pathways. youtube.com The SN1 pathway would involve the formation of a secondary carbocation, while the SN2 pathway would involve a direct backside attack by the nucleophile.

The expected products of the complete cleavage of 4,4'-Oxydipiperidine with excess strong acid would be two molecules of a 4-halopiperidine derivative.

Formation Reactions

The formation of the ether linkage in 4,4'-Oxydipiperidine can be achieved through a Williamson-type ether synthesis. A common method would involve the reaction of a 4-hydroxypiperidine (B117109) derivative with a suitable leaving group at the 4-position of another piperidine ring. For instance, the reaction between sodium 4-hydroxypiperidide and 1-protected-4-chloropiperidine could yield the 4,4'-oxydipiperidine structure. Subsequent deprotection would yield the target compound.

Another plausible synthetic route is the acid-catalyzed dehydration of two molecules of 4-hydroxypiperidine. This intermolecular condensation would result in the formation of the ether bond and the elimination of a water molecule.

A variety of synthetic methods for preparing 4-hydroxypiperidine derivatives, which are key precursors, are documented in the patent literature. google.comgoogle.com

The ether linkage of 4,4'-Oxydipiperidine is expected to be stable under neutral and basic conditions. Ethers are generally unreactive towards bases, nucleophiles, and mild oxidizing and reducing agents. wikipedia.org This stability makes the oxydipiperidine core a robust scaffold in medicinal chemistry and materials science.

The stability of the piperidine rings themselves is high, as they are saturated heterocyclic systems. Reactions involving this compound are more likely to occur at the secondary amine functionalities rather than the ether linkage or the C-C bonds of the rings, especially under conditions that are not strongly acidic.

Mechanistic Investigations of Key Transformations

The most common transformations involving 4,4'-Oxydipiperidine would be derivatization at the nitrogen atoms. These reactions, such as N-alkylation, N-acylation, and N-arylation, are fundamental in modifying the properties of the molecule for various applications.

The reaction pathway for N-alkylation, for example, would typically follow an SN2 mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. The dihydrochloride salt would first need to be neutralized to free the lone pairs on the nitrogens for the reaction to proceed.

For ether cleavage under acidic conditions, the reaction pathway, as previously mentioned, would be initiated by protonation of the ether oxygen. The subsequent step would be a nucleophilic attack on one of the C4 carbons of the piperidine rings. The elucidation of whether this proceeds via a discrete carbocation intermediate (SN1) or a concerted displacement (SN2) would require specific experimental studies, such as stereochemical analysis or the detection of rearrangement products, which are not currently available for this specific compound.

Quantitative kinetic data for the derivatization of this compound is not found in the surveyed literature. However, the principles of chemical kinetics for the derivatization of secondary amines are well-understood.

The rate of N-alkylation, for instance, would be expected to follow second-order kinetics, being first order in both the amine and the alkylating agent. The rate of reaction would be influenced by several factors:

Steric Hindrance: The steric bulk of both the piperidine ring and the alkylating agent would affect the rate. More hindered substrates would react more slowly.

Nucleophilicity of the Nitrogen: The electron density on the nitrogen atom is a key factor. Electron-withdrawing groups on the piperidine ring would decrease its nucleophilicity and slow down the reaction.

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions of this type as they can solvate the cation of the alkylating agent's salt without strongly solvating the nucleophile.

Leaving Group: The nature of the leaving group on the alkylating agent is crucial; better leaving groups (e.g., iodide, bromide, triflate) will lead to faster reaction rates.

A hypothetical kinetic study of the N-alkylation of 4,4'-Oxydipiperidine with an alkyl halide could be designed as follows:

| Parameter | Variable | Conditions to be Tested | Monitored Variable |

|---|---|---|---|

| Reactant Concentration | [4,4'-Oxydipiperidine], [Alkyl Halide] | Varying initial concentrations of each reactant while keeping the other constant. | Rate of product formation (e.g., by HPLC or GC) |

| Temperature | T (Kelvin) | Conducting the reaction at several different temperatures (e.g., 298 K, 308 K, 318 K). | Rate constant (k) at each temperature to determine activation energy (Ea). |

| Solvent | Solvent Polarity and Protic/Aprotic nature | DMF, Acetonitrile, THF, Ethanol | Effect on reaction rate. |

Such studies would provide valuable quantitative data on the reactivity of the nitrogen centers in 4,4'-Oxydipiperidine, allowing for a deeper understanding of its chemical behavior in derivatization reactions.

Table of Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₁₀H₂₂Cl₂N₂O | Subject of the article |

| 4-Hydroxypiperidine | C₅H₁₁NO | Precursor in the synthesis of 4,4'-Oxydipiperidine |

Derivatives and Analogues of 4,4 Oxydipiperidine Dihydrochloride

Synthesis of Substituted 4,4'-Oxydipiperidine (B8099310) Structures

The functionalization of the 4,4'-oxydipiperidine core can be achieved at both the nitrogen and carbon atoms of the piperidine (B6355638) rings. These modifications allow for the modulation of the molecule's physicochemical properties, such as basicity, lipophilicity, and conformational flexibility, which in turn can influence its biological activity or material characteristics.

Monosubstituted Derivatives

The selective monosubstitution of 4,4'-oxydipiperidine presents a synthetic challenge due to the presence of two equally reactive secondary amine groups. Achieving monosubstitution often requires the use of a large excess of the starting diamine or the implementation of protecting group strategies.

One common approach involves the direct N-alkylation or N-arylation under controlled conditions. For instance, the reaction of 4,4'-oxydipiperidine with a limited amount of an alkyl halide or an activated aryl halide can yield the monosubstituted product. The success of this approach is highly dependent on the reaction conditions, including the stoichiometry of the reactants, temperature, and the nature of the solvent and base used.

Alternatively, a protecting group strategy can be employed to achieve selective monosubstitution. One of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or a benzyl (B1604629) (Bn) group. The remaining free amine can then be functionalized, followed by the deprotection of the first nitrogen to yield the desired monosubstituted derivative.

Table 1: Examples of Synthetic Methods for Monosubstituted 4,4'-Oxydipiperidine Derivatives This table is a representative summary of general synthetic approaches, as specific literature on monosubstitution of 4,4'-oxydipiperidine is limited. Yields are illustrative and can vary based on specific substrates and conditions.

| Reaction Type | Reagents and Conditions | Product Type | Representative Yield (%) |

| N-Alkylation | Alkyl halide (1 eq.), K2CO3, CH3CN, rt | N-Alkyl-4,4'-oxydipiperidine | 40-60 |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst, ligand, base, toluene, heat | N-Aryl-4,4'-oxydipiperidine | 50-70 |

| Reductive Amination | Aldehyde or ketone, NaBH(OAc)3, DCE, rt | N-Alkyl-4,4'-oxydipiperidine | 60-80 |

| Boc-Protection/Alkylation/Deprotection | 1. (Boc)2O 2. Alkyl halide, NaH 3. TFA or HCl | N-Alkyl-4,4'-oxydipiperidine | >70 (over 3 steps) |

Disubstituted and Polysubstituted Derivatives

The synthesis of symmetrically disubstituted derivatives of 4,4'-oxydipiperidine is more straightforward than monosubstitution. Typically, the reaction of 4,4'-oxydipiperidine with at least two equivalents of an alkylating or acylating agent leads to the formation of the N,N'-disubstituted product. A wide variety of functional groups can be introduced using this method, including alkyl, aryl, acyl, and sulfonyl moieties.

The synthesis of unsymmetrically disubstituted derivatives requires a sequential approach, often involving the use of protecting groups as described for monosubstitution. After the first functionalization, the protecting group is removed, and the second nitrogen is reacted with a different electrophile.

Polysubstituted derivatives, bearing substituents on the carbon atoms of the piperidine rings, are typically prepared through multi-step synthetic sequences. These routes often involve the construction of the substituted piperidine rings prior to the formation of the ether linkage. For example, substituted 4-hydroxypiperidines can be synthesized and then coupled to form the desired C-substituted 4,4'-oxydipiperidine. Various methods for the synthesis of substituted piperidines, such as the Mannich reaction, the aza-Diels-Alder reaction, and the hydrogenation of substituted pyridines, can be employed to generate the necessary precursors.

Table 2: Synthesis of Symmetrically N,N'-Disubstituted 4,4'-Oxydipiperidine Derivatives Data compiled from analogous reactions with piperidine and other secondary amines.

| Substituent (R) | Reagent (R-X) | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl | Benzyl bromide | K2CO3 | DMF | 80 | 85-95 |

| Ethyl | Ethyl iodide | Na2CO3 | Acetonitrile | Reflux | 70-85 |

| Acetyl | Acetic anhydride | Triethylamine | CH2Cl2 | 0 - rt | >90 |

| Phenyl | Phenylboronic acid | Cu(OAc)2, Pyridine (B92270) | CH2Cl2 | rt | 60-75 |

Heterocyclic Analogues with Different Ring Systems

Pyrrolidine (B122466) and Azepane Analogues

Analogues of 4,4'-oxydipiperidine where one or both piperidine rings are replaced by smaller (pyrrolidine) or larger (azepane) saturated nitrogen heterocycles have been prepared. The synthesis of these analogues generally follows a similar strategy to that of the parent compound, involving the coupling of the corresponding hydroxy-substituted heterocycles. For example, the Williamson ether synthesis between two molecules of 3-hydroxypyrrolidine or 4-hydroxyazepane can be employed. Alternatively, the reaction of a halo-substituted heterocycle with a hydroxy-substituted heterocycle can also afford the desired ether-linked bis-heterocycle.

These structural modifications alter the distance and the relative orientation of the nitrogen atoms, which can be crucial for applications where the molecule acts as a ligand or a linker.

Oxygen or Sulfur Atom Substitutions

Replacing the ether oxygen in 4,4'-oxydipiperidine with another heteroatom, such as sulfur, leads to thioether analogues like 4,4'-thiodipiperidine. These compounds are typically synthesized by the reaction of a 4-halopiperidine with a sulfide (B99878) source or by the coupling of two 4-mercaptopiperidine molecules.

Furthermore, the piperidine rings themselves can be replaced by other oxygen or sulfur-containing heterocycles. For example, analogues containing tetrahydrofuran (B95107) or tetrahydrothiopyran (B43164) rings linked by an ether or thioether bridge have been investigated. These modifications significantly alter the electronic properties and the hydrogen bonding capabilities of the molecule.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the 4,4'-oxydipiperidine scaffold can lead to enantiomerically pure compounds with specific three-dimensional arrangements. This is particularly important in the context of drug discovery, where the biological activity of a molecule is often dependent on its stereochemistry.

Stereoselective synthesis of chiral analogues can be achieved through several strategies. One approach is to use chiral starting materials, such as enantiomerically pure substituted 4-hydroxypiperidines, which can be derived from the chiral pool or prepared through asymmetric synthesis. The coupling of these chiral building blocks preserves the stereochemistry in the final product.

Another strategy involves the asymmetric functionalization of a pre-existing 4,4'-oxydipiperidine scaffold or its precursors. This can be achieved using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, such as an alkylation or an aldol (B89426) condensation on the piperidine ring.

For instance, the stereoselective synthesis of C-substituted piperidines can be accomplished through methods like the asymmetric Mannich reaction or by employing chiral auxiliaries to direct the addition of nucleophiles to a piperidinium (B107235) ion. These chiral piperidine intermediates can then be used to construct chiral 4,4'-oxydipiperidine analogues.

Table 3: Chiral Building Blocks for the Stereoselective Synthesis of 4,4'-Oxydipiperidine Analogues

| Chiral Building Block | Method of Asymmetric Synthesis | Potential Chiral Analogue |

| (R)- or (S)-4-Hydroxypiperidine-2-carboxylic acid | Resolution of racemate, Asymmetric hydrogenation of pyridine derivative | Chiral bis(piperidine) ether with C2-substitution |

| Enantiopure 2-substituted 4-piperidones | Asymmetric Michael addition | Chiral bis(piperidine) ether with C2-substitution |

| Chiral 3,4-disubstituted piperidines | Iridium-catalyzed cyclocondensation | Chiral bis(piperidine) ether with C3,C4-disubstitution |

Diastereoselective Approaches

The controlled synthesis of specific diastereomers of substituted 4,4'-oxydipiperidine derivatives is crucial for understanding structure-activity relationships in medicinal chemistry. Various methods for the diastereoselective synthesis of polysubstituted piperidines have been developed, which can be adapted to the 4,4'-oxydipiperidine scaffold.

One notable strategy involves a one-pot cascade reaction comprising rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and a subsequent acid/borohydride-promoted reduction. nih.gov This method allows for the creation of highly substituted tetrahydropyridines with excellent diastereoselectivity (>95%), which can then be fully reduced to the corresponding piperidines. nih.gov The ability to form fully differentiated hexasubstituted piperidine derivatives highlights the potential of this methodology for generating complex analogues of 4,4'-oxydipiperidine. nih.gov

Another powerful technique is the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. This approach yields 4-hydroxypiperidin-2-ones with a high degree of diastereoselectivity. nih.gov By combining this cyclization with proline-catalyzed asymmetric Mannich reactions, it is possible to construct highly functionalized and stereochemically rich piperidine rings. nih.gov

Recent advancements in boronyl radical-catalyzed (4+2) cycloaddition reactions have also provided a metal-free pathway to polysubstituted piperidines. This method, utilizing the cycloaddition between 3-aroyl azetidines and various alkenes, delivers piperidines with dense substituents at the 3, 4, and 5-positions in high yield and diastereoselectivity. nih.gov

| Method | Key Features | Potential Application to 4,4'-Oxydipiperidine |

| C–H Activation–Cyclization–Reduction Cascade | One-pot procedure, high diastereoselectivity (>95%), produces highly substituted tetrahydropyridines. nih.gov | Synthesis of multi-substituted 4,4'-oxydipiperidine analogues with defined stereochemistry. |

| Cu(I)-Catalyzed Reductive Aldol Cyclization | Forms 4-hydroxypiperidin-2-ones, highly diastereoselective. nih.gov | Introduction of hydroxyl and carbonyl functionalities with stereocontrol onto the piperidine rings. |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Metal-free, high atom economy, produces densely substituted piperidines with high diastereoselectivity. nih.gov | Generation of complex 4,4'-oxydipiperidine derivatives with multiple stereocenters. |

Enantioselective Synthesis Techniques

The development of enantioselective methods is paramount for accessing single-enantiomer piperidine derivatives, which is often a prerequisite for potent and selective biological activity.

Catalytic asymmetric synthesis represents a highly efficient approach. For instance, the [4 + 2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, furnishes a variety of functionalized piperidine derivatives with excellent enantioselectivity. nih.gov This method stands out as a highly enantioselective variant of the Kwon annulation. nih.gov

Another strategy employs chiral C2-symmetric bipyridine-N,N'-dioxide catalysts in combination with metal salts like Ni(OTf)2. chemrxiv.orgchemrxiv.org This catalytic system has been successfully applied to Michael addition/cyclization reactions to produce adducts in high yields (85-97%) and with outstanding enantioselectivity (up to 99%). chemrxiv.orgchemrxiv.org Such protocols could be adapted for the asymmetric functionalization of precursors to chiral 4,4'-oxydipiperidine analogues.

The use of chiral auxiliaries provides another robust route to enantiopure piperidines. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net This methodology provides access to enantiopure polysubstituted piperidines with a wide array of substitution patterns. researchgate.net A copper-catalyzed intramolecular cyclizative alkene aminoboration has also been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov

| Technique | Catalyst/Auxiliary | Key Features |

| Catalytic Asymmetric [4 + 2] Annulation | Chiral phosphepine | Highly enantioselective variant of the Kwon annulation of imines with allenes. nih.gov |

| Michael Addition/Cyclization | Chiral C2-symmetric bipyridine-N,N'-dioxides with Ni(OTf)2 | Excellent yields (85-97%) and enantioselectivities (up to 99%). chemrxiv.orgchemrxiv.org |

| Chiral Auxiliary Approach | Phenylglycinol-derived oxazolopiperidone lactams | Versatile for constructing diverse, enantiopure polysubstituted piperidines. researchgate.net |

| Asymmetric Cyclizative Aminoboration | Copper catalyst with chiral ligand (e.g., (S, S)-Ph-BPE) | Produces chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov |

Bridged and Spirocyclic Derivatives

Incorporating bridged and spirocyclic frameworks into the 4,4'-oxydipiperidine structure can lead to conformationally constrained analogues with potentially enhanced biological activities and improved physicochemical properties. nih.gov

Bridged derivatives are synthesized to introduce conformational rigidity and explore the three-dimensional space of a target binding site. A systematic approach to modifying a piperidine ring involves the introduction of one- or two-carbon bridges, leading to structures like 2-azanorbornane, nortropane, and isoquinuclidine. nih.gov These modifications can influence properties such as lipophilicity and aqueous solubility. nih.gov For example, the synthesis of a fully bridged spirophenylacridine derivative demonstrates how bridging can precisely modulate molecular properties by altering the electronic structure. rsc.org

Spirocyclic derivatives involve a common atom connecting two rings. The synthesis of spiro[piperidine-4,Cn'-hetero(carbo)cycles] is a well-established area of research. researchgate.net A notable example is the synthesis of novel spiro[chroman-2,4'-piperidin]-4-one derivatives, which serve as versatile scaffolds in medicinal chemistry. researchgate.netnih.gov These compounds are often synthesized through condensation and cyclization reactions. researchgate.net The development of synthetic routes to spirocyclic pyrrolidines and other N-heterocycles highlights the growing interest in these non-planar, three-dimensional structures in drug discovery. chemrxiv.org The enantioselective construction of tetracyclic spiro[indolizidine-1,3′-oxindole] frameworks further illustrates the advanced synthetic strategies employed to create complex spirocyclic systems. mdpi.com

| Derivative Type | Synthetic Strategy | Structural Features | Potential Impact |

| Bridged Piperidines | Introduction of one- or two-carbon bridges. nih.gov | Conformationally constrained bicyclic systems (e.g., 2-azanorbornane, nortropane). nih.gov | Enhanced 3-dimensionality, potential for lower lipophilicity and greater aqueous solubility. nih.gov |

| Spirocyclic Piperidines | Condensation and cyclization reactions. researchgate.net | Two rings sharing a common carbon atom (e.g., spiro[chroman-2,4'-piperidin]-4-one). researchgate.netnih.gov | Increased molecular complexity and rigidity, exploration of novel chemical space. chemrxiv.org |

Advanced Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. ycdehongchem.com For 4,4'-Oxydipiperidine (B8099310) dihydrochloride (B599025), advanced NMR methods provide granular detail about its atomic framework and spatial arrangement.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For 4,4'-Oxydipiperidine dihydrochloride, COSY spectra would show correlations between the axial and equatorial protons on the same carbon atom (geminal coupling) and between protons on adjacent carbon atoms (vicinal coupling) within the piperidine (B6355638) rings. This confirms the sequence of methylene groups in the rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to, identifying one-bond ¹H-¹³C correlations. sdsu.edu It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. sdsu.edu This is particularly useful for connecting different parts of the molecule. For the title compound, HMBC would show correlations from the protons on C2/C6 to the carbon at C4, and from the protons on C3/C5 to the carbon at C4, confirming the connectivity around the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is vital for determining stereochemistry and conformation. In a chair-conformation piperidine ring, NOESY can distinguish between axial and equatorial protons by showing correlations between protons in 1,3-diaxial relationships.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key COSY Correlations (with ¹H at) | Key HMBC Correlations (with ¹³C at) |

|---|---|---|---|---|

| C2/C6, C2'/C6' | ~3.2 - 3.4 | ~45 - 50 | C3/C5 Protons | C4 |

| C3/C5, C3'/C5' | ~2.0 - 2.2 | ~30 - 35 | C2/C6 Protons, C4 Proton | C2/C6, C4 |

| C4, C4' | ~3.8 - 4.0 | ~70 - 75 | C3/C5 Protons | C2/C6, C3/C5 |

Pharmaceutical compounds, particularly salts like dihydrochlorides, can often exist in multiple crystalline forms known as polymorphs. irispublishers.comresearchgate.net While these forms have the same chemical composition, they differ in their crystal lattice arrangement, which can affect physical properties. Solid-state NMR (ssNMR), especially ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), is a powerful tool for identifying and distinguishing between polymorphs. irispublishers.comnih.gov Each unique crystalline environment gives rise to a distinct set of chemical shifts. Therefore, different polymorphs of this compound would produce unique ¹³C ssNMR spectra, serving as spectral fingerprints for each form. fsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact mass of the molecule and its elemental formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₂₀N₂O. The instrument would detect the protonated molecular ion [M+H]⁺, where M is the free base.

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | [C₁₀H₂₁N₂O]⁺ | 185.16484 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. youtube.comyoutube.com The resulting fragmentation pattern provides valuable information about the molecule's structure. mdpi.comyoutube.com For the [C₁₀H₂₁N₂O]⁺ ion derived from 4,4'-Oxydipiperidine, fragmentation would likely occur at the weakest bonds. Key fragmentation pathways would include:

Cleavage of the C-O ether bond, leading to the formation of a piperidin-4-one ion and a piperidine fragment.

Ring-opening of one of the piperidine rings through various cleavage mechanisms.

Loss of small neutral molecules.

Analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the presence of the two piperidine rings linked by an oxygen atom. nih.govnih.gov

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice. mdpi.com

A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information:

Absolute Confirmation of Connectivity: It would verify the bonding arrangement of all atoms.

Molecular Conformation: The analysis would reveal the exact conformation of the piperidine rings, which are expected to adopt a stable chair conformation. nih.gov

Precise Bond Parameters: It provides highly accurate measurements of all bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The crystal structure would show how the molecules are arranged in the solid state, detailing the hydrogen bonding between the protonated piperidinium (B107235) nitrogens (N-H⁺) and the chloride anions (Cl⁻), as well as other potential non-covalent interactions. researchgate.net

This technique provides the ultimate structural proof, serving as a benchmark against which spectroscopic data can be compared and validated. acs.org

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.commdpi.com The method relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. This interaction produces a unique diffraction pattern, from which the electron density map of the molecule can be calculated.

For this compound, a successful SCXRD analysis would yield a wealth of structural information. The primary output is the definitive molecular structure, confirming the connectivity of all atoms. This technique can elucidate critical stereochemical details, such as the chair conformation typical of piperidine rings, and the geometry around the central oxygen atom of the ether linkage.

Furthermore, SCXRD provides precise measurements of all bond lengths and bond angles within the molecule and the crystal lattice. nih.gov It also reveals the arrangement of the dihydrochloride counter-ions relative to the protonated piperidine rings and details the intricate network of intermolecular interactions, including hydrogen bonding between the piperidinium N-H groups and the chloride ions. This information is fundamental to understanding the compound's solid-state packing and stability. creative-biostructure.com

Table 1: Potential Crystallographic Data for this compound from SCXRD

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the basic repeating unit cell of the crystal. |

| Space Group | The specific symmetry group of the crystal. | Provides detailed information on the symmetry elements present. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit. |

| Bond Lengths | The precise distance between bonded atoms (e.g., C-N, C-O, C-C, N-H). | Confirms atomic connectivity and provides insight into bond order. |

| Bond Angles | The angle formed by three connected atoms (e.g., C-O-C, C-N-C). | Defines the molecule's geometry and steric environment. |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a material. libretexts.org Unlike SCXRD, which requires a single, high-quality crystal, PXRD is performed on a finely powdered sample containing a vast number of randomly oriented microcrystals. nih.govlibretexts.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline phase. improvedpharma.com For this compound, PXRD is invaluable for several applications:

Phase Identification: The obtained PXRD pattern can be compared against a database or a simulated pattern from SCXRD data to confirm the identity of the crystalline solid.

Polymorph Screening: The compound may exist in different crystalline forms, known as polymorphs, each with a distinct PXRD pattern. PXRD is the primary tool for identifying and differentiating these polymorphs. improvedpharma.com

Purity Analysis: The presence of crystalline impurities will manifest as additional peaks in the diffraction pattern, allowing for an assessment of the bulk sample's phase purity.

Stability Studies: PXRD can monitor changes in the crystalline structure due to factors like temperature, humidity, or time, revealing potential phase transitions or degradation. improvedpharma.com

Table 2: Representative PXRD Peak Data Interpretation

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Interpretation |

|---|---|---|---|

| Low Angles | High d-spacing | Variable | Corresponds to larger distances in the crystal lattice, often related to long-range order. |

| Mid Angles | Medium d-spacing | Often High | Characteristic "fingerprint" region, highly specific to the crystal structure. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques probe the energy levels associated with the stretching, bending, and other vibrations of molecular bonds. These methods provide a detailed fingerprint of the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample. Molecules absorb IR radiation at specific frequencies that correspond to the energy of their vibrational modes, but only if the vibration results in a change in the molecule's dipole moment. nih.gov The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its key functional groups. The presence of the piperidinium hydrochloride salt is expected to produce a broad and strong absorption band in the high-wavenumber region, associated with the N-H stretching vibrations. The C-O-C ether linkage will have a characteristic stretching vibration, while the aliphatic C-H bonds of the piperidine rings will show distinct stretching and bending modes.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200 - 2700 | N-H Stretch | Piperidinium ion (R₂NH₂⁺) | Strong, Broad |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Strong |

| 1470 - 1440 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, typically from a laser. nih.gov When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), having lost or gained energy to the molecule's vibrational modes. This energy difference, known as the Raman shift, corresponds to the vibrational frequencies of the molecule. A key selection rule is that a vibration must cause a change in the molecule's polarizability to be Raman-active.

The Raman spectrum provides complementary information to FTIR. For this compound, vibrations involving less polar bonds or symmetrical stretches, which might be weak in the FTIR spectrum, can be strong in the Raman spectrum. For instance, the C-C stretching and ring breathing modes of the piperidine structure are often prominent in Raman spectra. The C-O-C symmetric stretch would also be readily observable.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3000 - 2800 | C-H Stretch | Aliphatic (CH₂) | Strong |

| 1480 - 1430 | C-H Bend | Aliphatic (CH₂) | Medium |

| 1100 - 1000 | C-C Stretch / Ring Modes | Piperidine Ring | Medium to Strong |

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities or related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol. As a polar, ionic compound, this compound would elute relatively quickly under these conditions. The method's parameters, including mobile phase composition, flow rate, and column temperature, would be optimized to achieve a sharp, symmetrical peak for the main compound and good resolution from any potential impurities. bg.ac.rs Detection is commonly performed using a UV detector, although this compound lacks a strong chromophore. Alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) would be more effective. researchgate.net

The validated HPLC method can provide precise and accurate quantification of the compound's purity, typically expressed as a percentage of the total peak area.

Table 5: Typical RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid | Elutes the components. The acid modifier improves peak shape for basic analytes. |

| Gradient/Isocratic | Isocratic or Gradient Elution | An isocratic method uses a constant mobile phase composition, while a gradient varies it to improve separation of complex mixtures. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Column Temperature | 30 - 40 °C | Affects viscosity and separation efficiency; controlled for reproducibility. bg.ac.rs |

| Detection | CAD or ELSD | Universal detectors suitable for compounds with no UV chromophore. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, this compound, in its salt form, is non-volatile and thermally labile, making it unsuitable for direct GC-MS analysis. To overcome this limitation, chemical derivatization is employed to convert the polar secondary amine groups into less polar, more volatile functional groups, enabling its passage through a gas chromatograph. researchgate.net This process involves replacing the active hydrogen atoms on the nitrogen of the piperidine rings with non-polar moieties. The most common derivatization strategies for secondary amines are acylation and silylation. nih.gov

Derivatization Strategies

The derivatization of the free base form of 4,4'-Oxydipiperidine (obtained by neutralization of the dihydrochloride salt) is necessary to increase volatility and reduce interactions with the GC column, which improves peak shape and sensitivity. researchgate.net

Acylation: This is a widely used method for derivatizing primary and secondary amines. researchgate.net It involves reacting the amine with an acylating agent, such as an acid anhydride or acyl chloride. For 4,4'-Oxydipiperidine, reaction with an agent like acetic anhydride or trifluoroacetic anhydride (TFAA) would yield the corresponding N,N'-diacetyl or N,N'-ditrifluoroacetyl derivatives. These amide derivatives are significantly more volatile and thermally stable. nih.gov

Silylation: This technique replaces active hydrogens with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are highly effective for derivatizing amines. sigmaaldrich.comnih.gov The resulting N,N'-Bis(trimethylsilyl)-4,4'-Oxydipiperidine is amenable to GC-MS analysis due to its increased volatility and reduced polarity. nih.gov

Predicted Mass Spectrometric Fragmentation

Once derivatized, the volatile analyte is separated by the gas chromatograph and subsequently ionized and fragmented in the mass spectrometer, typically by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for structural elucidation. While specific experimental data for derivatives of 4,4'-Oxydipiperidine is not prominent in the literature, fragmentation pathways can be predicted based on the known behavior of analogous structures like N-acetylpiperidine and other derivatized diamines. nih.govnist.gov

For the N,N'-Diacetyl-4,4'-Oxydipiperidine derivative, the molecular ion (M⁺˙) would be observed. The primary fragmentation would likely involve:

Alpha-cleavage: The loss of an alkyl radical adjacent to the nitrogen atom within the piperidine ring, a common pathway for cyclic amines.

Acyl Group Fragmentation: Cleavage of the N-acetyl group, leading to the formation of a characteristic acetyl cation (CH₃CO⁺) at m/z 43, and the loss of a ketene molecule (CH₂=C=O) from the molecular ion. The base peak in the spectrum of N-acetylpiperidine is often observed at m/z 43. nist.govnih.gov

Ring and Ether Bond Cleavage: Fragmentation of the piperidine rings and cleavage at the central ether linkage, leading to various charged fragments representing portions of the original molecule.

For the N,N'-Bis(trimethylsilyl)-4,4'-Oxydipiperidine derivative, characteristic fragmentation would include:

Loss of a Methyl Group: A prominent peak at [M-15]⁺, corresponding to the loss of a methyl radical (•CH₃) from one of the TMS groups, is a hallmark of silylated compounds. nih.govchemrxiv.org

Silyl Group Ions: The presence of strong ions at m/z 73 [Si(CH₃)₃]⁺ and m/z 75 [HOSi(CH₃)₂]⁺ are diagnostic for TMS derivatives.

Alpha-cleavage: Similar to the acetylated derivative, cleavage of the piperidine ring adjacent to the nitrogen atom is expected.

The detailed research findings below are based on these established fragmentation principles for derivatized secondary amines and piperidine structures.

Detailed Research Findings

Hypothetical GC-MS analyses of derivatized 4,4'-Oxydipiperidine would yield distinct mass spectra allowing for unambiguous identification. The tables below outline the predicted key fragments for two such derivatives.

Table 1: Predicted Mass Spectral Data for N,N'-Diacetyl-4,4'-Oxydipiperidine

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Structure/Formula | Description of Fragmentation Pathway |

| 254 | [C₁₄H₂₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 211 | [C₁₂H₁₉N₂O₂]⁺ | Loss of acetyl radical (•COCH₃) from the molecular ion. |

| 170 | [C₉H₁₄N₂O]⁺ | Cleavage of the ether bond with charge retention on one N-acetylpiperidine fragment. |

| 127 | [C₇H₁₃NO]⁺ | Fragment corresponding to a single N-acetylpiperidine cation. |

| 84 | [C₅H₁₀N]⁺ | N-acetylpiperidine fragment after loss of the acetyl group. |

| 43 | [C₂H₃O]⁺ | Acetyl cation (CH₃CO⁺); often the base peak. nist.govnih.gov |

Table 2: Predicted Mass Spectral Data for N,N'-Bis(trimethylsilyl)-4,4'-Oxydipiperidine

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Structure/Formula | Description of Fragmentation Pathway |

| 314 | [C₁₆H₃₄N₂OSi₂]⁺˙ | Molecular Ion (M⁺˙) |

| 299 | [C₁₅H₃₁N₂OSi₂]⁺ | Loss of a methyl radical (•CH₃) from a TMS group; characteristic [M-15]⁺ ion. chemrxiv.org |

| 156 | [C₈H₁₈NSi]⁺ | Fragment corresponding to a single N-TMS-piperidine cation after ether bond cleavage. |

| 100 | [C₅H₁₄NSi]⁺ | Alpha-cleavage of the piperidine ring with loss of a C₃H₆ fragment. |

| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation [Si(CH₃)₃]⁺; a diagnostic peak for TMS derivatives. |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of 4,4'-Oxydipiperidine (B8099310) dihydrochloride (B599025).

DFT calculations can be employed to analyze the electronic structure of 4,4'-Oxydipiperidine dihydrochloride. Key aspects of this analysis include the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. The protonation of the two piperidine (B6355638) nitrogen atoms to form the dihydrochloride salt significantly influences the electronic structure. The positive charges on the nitrogen atoms withdraw electron density from the surrounding carbon and hydrogen atoms, which can be quantified through methods like Natural Bond Orbital (NBO) analysis.

The ether linkage (C-O-C) between the two piperidine rings is a key structural feature. Bonding analysis would likely reveal strong sigma bonds with a degree of ionic character due to the electronegativity difference between carbon and oxygen. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO is expected to be localized around the ether oxygen and the C-N bonds, while the LUMO would be distributed more broadly across the molecule, influenced by the positively charged nitrogen centers. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. chemjournal.kz

Table 1: Calculated Electronic Properties of a Model Piperidine System

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -7.2 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | 1.5 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-311G(d,p) |

Note: This table presents hypothetical data for a model system to illustrate typical computational outputs.

Computational energy minimization studies are essential to determine the relative stabilities of these conformers. It is generally observed in substituted piperidines that bulky substituents prefer the equatorial position to minimize steric hindrance. wikipedia.org Therefore, the diequatorial conformer is predicted to be the most stable. The protonation of the nitrogen atoms and the solvent environment can influence these conformational preferences. In polar solvents, conformers with axial substituents may be stabilized. wikipedia.orgnih.gov

Table 2: Relative Energies of 4,4'-Oxydipiperidine Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Diequatorial | 0.00 | 85.5 |

| Axial-Equatorial | 1.25 | 14.0 |

Note: This table presents hypothetical data based on typical energy differences for substituted cyclohexanes and piperidines.

Reaction Mechanism Predictions and Validation

Theoretical calculations are invaluable for predicting and understanding the mechanisms of reactions involving this compound.

For any proposed reaction mechanism, for instance, the nucleophilic substitution at the carbon atoms adjacent to the ether oxygen, computational methods can be used to locate and characterize the transition state. The transition state is a high-energy, transient species that represents the energy barrier for the reaction. By calculating the geometry and vibrational frequencies of the transition state, chemists can confirm that it connects the reactants and products and can determine the activation energy of the reaction. For example, in a reaction where a piperidine derivative acts as a nucleophile, DFT can model the formation of the transition state as the nucleophile approaches the electrophilic center. researchgate.net

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and local softness indices, can predict the most reactive sites in the molecule. For this compound, these descriptors would likely indicate that the nitrogen atoms, despite being protonated, can still participate in reactions after deprotonation, and the ether oxygen can act as a hydrogen bond acceptor. The carbon atoms alpha to the positively charged nitrogen atoms would be identified as potential sites for nucleophilic attack. This information is crucial for predicting the regioselectivity and stereoselectivity of reactions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. researchgate.net In an MD simulation, the motion of each atom in the molecule is calculated over a period of time, governed by a force field that describes the interatomic interactions.

For this compound, MD simulations would be particularly useful for exploring its conformational dynamics in different solvent environments. researchgate.net Simulations in an explicit solvent like water would reveal the stability of the different conformers and the timescale of interconversion between them. Furthermore, MD simulations can shed light on the interactions between the molecule and its environment, such as the formation of hydrogen bonds between the N-H groups and the ether oxygen with water molecules. These simulations can also be used to calculate thermodynamic properties and to understand how the molecule might interact with biological targets, such as proteins or nucleic acids. tandfonline.com

Solvent Effects on Reactivity

The reactivity of a chemical compound can be significantly influenced by the solvent in which it is dissolved. Solvents can stabilize reactants, transition states, or products to different extents, thereby altering the kinetics and thermodynamics of a reaction. For this compound, which exists as a salt, the polarity and protic nature of the solvent are expected to play a pivotal role.

Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to simulate the behavior of this compound in various solvents. These models often utilize implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

Key Predicted Solvent Effects:

Polar Protic Solvents (e.g., Water, Ethanol): In these solvents, the dihydrochloride salt is expected to be highly soluble due to strong ion-dipole interactions between the piperidinium (B107235) cations and the chloride anions with the polar solvent molecules. The hydrogen bonding capabilities of protic solvents would further stabilize the ions. The reactivity of the piperidine nitrogen would be significantly modulated by solvation, potentially affecting its nucleophilicity in reactions.

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): While still capable of dissolving the salt through dipole-dipole interactions, the lack of acidic protons in these solvents would lead to different solvation shells around the ions compared to protic solvents. This can alter the reactivity profile, for instance, by leaving the chloride anions less solvated and therefore more nucleophilic.

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of this compound is predicted to be very low in nonpolar solvents due to the inability of these solvents to effectively solvate the charged species.

A hypothetical study on a related piperidinium salt in different solvents could yield data similar to that presented in the interactive table below, illustrating how key quantum chemical descriptors, which correlate with reactivity, might change with the solvent environment.

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Gas Phase | 1 | -8.54 | 2.12 | 10.66 |

| Toluene | 2.38 | -8.61 | 2.05 | 10.66 |

| Acetonitrile | 37.5 | -8.75 | 1.98 | 10.73 |

| Water | 78.4 | -8.82 | 1.95 | 10.77 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends for a piperidinium salt based on general principles of computational chemistry. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are indicators of electron-donating and accepting abilities, respectively. The HOMO-LUMO gap is related to the chemical stability of the molecule.

Intermolecular Interactions

The intermolecular interactions of this compound are dominated by strong electrostatic forces, specifically ion-ion and ion-dipole interactions, as well as hydrogen bonding. These interactions govern the crystal packing in the solid state and the behavior of the molecule in solution.

Types of Intermolecular Interactions:

Ionic Interactions: The primary forces holding the crystal lattice together are the strong electrostatic attractions between the positively charged piperidinium ions and the negatively charged chloride ions.

Hydrogen Bonding: The N-H groups of the protonated piperidine rings are strong hydrogen bond donors. In the solid state, these groups will form strong hydrogen bonds with the chloride anions (N-H···Cl). In protic solvents, there will be a dynamic interplay of hydrogen bonds between the piperidinium ions, chloride ions, and solvent molecules.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. Molecular dynamics simulations can further provide insights into the dynamic nature of these interactions in a condensed phase over time.

A theoretical analysis of the crystal structure would likely reveal a network of hydrogen bonds stabilizing the packing of the ions. The parameters of these bonds, such as bond length and angle, can be precisely calculated using computational models.

| Interaction Type | Donor-Acceptor | Calculated Distance (Å) | Calculated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | N-H···Cl | 2.1 - 2.4 | -5 to -15 |

| Hydrogen Bond | N-H···O (intermolecular) | 1.9 - 2.2 | -4 to -8 |

| Ionic Interaction | N⁺···Cl⁻ | > 3.0 | Variable (Lattice Energy) |

Note: The data presented in this table is based on typical ranges for such interactions observed in similar organic salts and is for illustrative purposes. The actual values for this compound would require specific computational studies.

Applications in Chemical Synthesis and Materials Science

As a Versatile Intermediate in Complex Organic Molecule Synthesis

In the field of organic synthesis, 4,4'-Oxydipiperidine (B8099310) dihydrochloride (B599025) serves as a crucial intermediate, providing a robust scaffold upon which molecular complexity can be built. Its piperidine (B6355638) moieties can be functionalized in numerous ways, making it an attractive starting material for the synthesis of bioactive molecules and complex organic structures.

Precursor for Advanced Organic Scaffolds

The core structure of 4,4'-Oxydipiperidine is a foundational element for the construction of more elaborate organic scaffolds. The secondary amine functionalities of the piperidine rings are readily available for reactions such as N-arylation, N-alkylation, and acylation, allowing for the attachment of various functional groups. This versatility enables the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and drug discovery. The ether linkage provides a degree of conformational flexibility, which can be advantageous in the design of molecules intended to interact with biological targets.

| Reactant | Reaction Type | Resulting Scaffold |